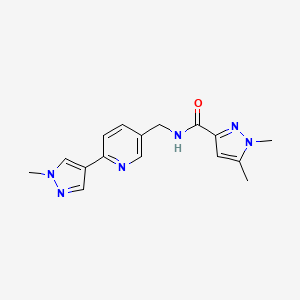
1,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N6O and its molecular weight is 310.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,5-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on anticancer activities, anti-inflammatory effects, and other pharmacological actions based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole core, which is known for its versatility in medicinal applications. The molecular formula is C17H20N4O, with a molecular weight of approximately 304.37 g/mol. The presence of various functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Research indicates that compounds with a similar pyrazole structure exhibit significant inhibitory effects against various cancer cell lines:
- Mechanism of Action : The compound appears to exert its effects through multiple pathways, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Cell Lines Tested : Key studies have reported effective inhibition against breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HCT116) cell lines. For instance, one study reported an IC50 value of 0.07 μM for HCT116 cells, indicating potent activity .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds similar to this compound show promise in reducing inflammation markers in vitro and in vivo.
Other Pharmacological Activities
In addition to anticancer and anti-inflammatory effects, pyrazole compounds are known for their diverse pharmacological profiles:
- Antibacterial Activity : Some studies indicate that pyrazoles can inhibit bacterial growth, making them candidates for antibiotic development .
- Antioxidant Properties : The compound may exhibit antioxidant activity, which is beneficial for reducing oxidative stress in cells .
- Cytotoxicity Against Other Diseases : Research has shown effectiveness against diseases such as tuberculosis and malaria .
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Study on MDA-MB-231 Cells : A recent study found that treatment with a related pyrazole derivative led to a significant reduction in cell viability compared to controls, suggesting its potential as a therapeutic agent for breast cancer .
- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor size and improved survival rates, highlighting the need for further investigation into their mechanisms .
Propiedades
IUPAC Name |
1,5-dimethyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-6-15(20-22(11)3)16(23)18-8-12-4-5-14(17-7-12)13-9-19-21(2)10-13/h4-7,9-10H,8H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEXOYCCEWXSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














